molecular formula C4H7F3O2 B15206448 4,4,4-Trifluorobutane-1,1-diol

4,4,4-Trifluorobutane-1,1-diol

Cat. No.: B15206448
M. Wt: 144.09 g/mol
InChI Key: VODNNDNUKSKKMP-UHFFFAOYSA-N
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Description

4,4,4-Trifluorobutane-1,1-diol is a fluorinated organic compound with the molecular formula C₄H₇F₃O₂ It is characterized by the presence of three fluorine atoms attached to the fourth carbon of the butane chain, and two hydroxyl groups attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 4,4,4-Trifluorobutane-1,1-diol involves the reaction of ethyl trifluoroacetate with a Grignard reagent to form benzyloxy-substituted alkyl-trifluoromethyl ketone. This intermediate is then reduced to produce 1-benzyloxy-trifluoro-substituted alkyl, which is subsequently hydrolyzed to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound can be optimized by using cost-effective raw materials such as ethyl trifluoroacetate and Grignard reagents. The process avoids the use of hazardous materials like lithium aluminum hydride and does not require high-temperature reactions, making it more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluorobutane-1,1-diol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce trifluoromethyl ketones, while reduction can yield trifluoromethyl alcohols .

Scientific Research Applications

4,4,4-Trifluorobutane-1,1-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4,4,4-Trifluorobutane-1,1-diol exerts its effects involves the high electronegativity of the fluorine atoms, which enhances the compound’s ability to form hydrogen bonds. This property allows it to interact with various molecular targets and pathways, leading to the formation of stable and biologically active compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,4-Trifluorobutane-1,1-diol is unique due to the presence of two hydroxyl groups on the same carbon, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature makes it particularly valuable in the synthesis of specialized fluorinated compounds and in applications requiring strong hydrogen bonding capabilities .

Properties

Molecular Formula

C4H7F3O2

Molecular Weight

144.09 g/mol

IUPAC Name

4,4,4-trifluorobutane-1,1-diol

InChI

InChI=1S/C4H7F3O2/c5-4(6,7)2-1-3(8)9/h3,8-9H,1-2H2

InChI Key

VODNNDNUKSKKMP-UHFFFAOYSA-N

Canonical SMILES

C(CC(F)(F)F)C(O)O

Origin of Product

United States

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